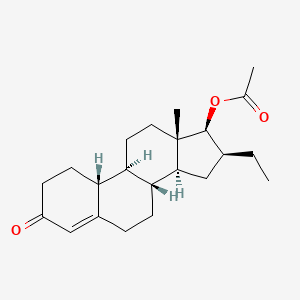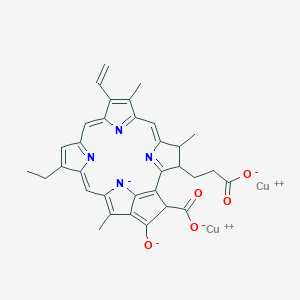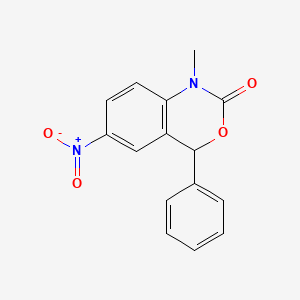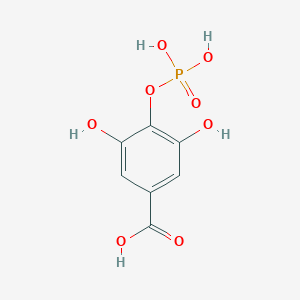![molecular formula C8H10OS B14692388 9-Thiabicyclo[3.3.1]non-6-en-2-one CAS No. 24173-42-0](/img/structure/B14692388.png)
9-Thiabicyclo[3.3.1]non-6-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Thiabicyclo[331]non-6-en-2-one is a sulfur-containing bicyclic compound characterized by its unique structural framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiabicyclo[3.3.1]non-6-en-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of sulfur dichloride with 1,5-cyclooctadiene in the presence of a solvent like dichloromethane at low temperatures (around -50°C). This reaction yields 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, which can then be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and sublimation are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Thiabicyclo[3.3.1]non-6-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur species.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reactions typically occur in solvents like acetonitrile or dichloromethane at room temperature.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Azides and cyanides.
Wissenschaftliche Forschungsanwendungen
9-Thiabicyclo[3.3.1]non-6-en-2-one has diverse applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds
Wirkmechanismus
The mechanism of action of 9-Thiabicyclo[3.3.1]non-6-en-2-one involves its ability to undergo various chemical transformations. The sulfur atom in the compound plays a crucial role in its reactivity, participating in anchimeric assistance during substitution reactions. This facilitates the formation of episulfonium intermediates, which can be efficiently captured by nucleophiles . The compound’s unique structure also allows it to interact with biological targets, potentially disrupting cellular processes and exhibiting biological activity.
Vergleich Mit ähnlichen Verbindungen
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: A precursor in the synthesis of 9-Thiabicyclo[3.3.1]non-6-en-2-one.
6-Ethoxy-9-thiabicyclo[3.3.1]non-2-ene: Another sulfur-containing bicyclic compound with similar structural features.
Uniqueness: this compound stands out due to its specific reactivity patterns and the ability of its sulfur atom to participate in anchimeric assistance. This makes it a valuable compound in synthetic chemistry and a potential candidate for various applications in biology and medicine.
Eigenschaften
CAS-Nummer |
24173-42-0 |
|---|---|
Molekularformel |
C8H10OS |
Molekulargewicht |
154.23 g/mol |
IUPAC-Name |
9-thiabicyclo[3.3.1]non-6-en-2-one |
InChI |
InChI=1S/C8H10OS/c9-7-5-4-6-2-1-3-8(7)10-6/h1-2,6,8H,3-5H2 |
InChI-Schlüssel |
ORWLXUODHIADAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2CC=CC1S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)








![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)


![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)
